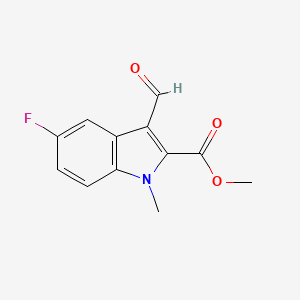

methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate

Description

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate (C₁₃H₁₂FNO₃) is a substituted indole derivative featuring a fluorine atom at the 5-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the indole ring. The 1-methyl substitution enhances stability by preventing tautomerization . Its molecular weight is 253.24 g/mol, and its structure is characterized by the InChI Key FEVRILIOXYOTMK-UHFFFAOYSA-N . The compound’s functional groups—formyl (aldehyde), methyl ester, and fluorine—render it a versatile intermediate in medicinal chemistry and materials science. It is synthesized via formylation of methyl 5-fluoro-1-methyl-1H-indole-2-carboxylate, as described in prior methodologies .

Properties

IUPAC Name |

methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBSPJYZGJRILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Common in indole chemistry, substitution reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous indole derivatives differ in substituent positions, electronic properties, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- The 3-formyl group in the target compound provides a reactive site for condensation or nucleophilic addition, distinguishing it from halogenated analogs (e.g., 3-iodo in ) or amide derivatives (e.g., ).

- 5-Fluoro substitution enhances metabolic stability compared to methoxy analogs (e.g., ), as fluorine’s electronegativity reduces oxidation susceptibility.

Thermal and Spectral Properties :

- The target compound lacks reported melting points, but related amide derivatives (e.g., ) exhibit high melting points (233–250°C), suggesting strong intermolecular interactions.

- Methoxy-substituted indoles (e.g., ) display distinct UV-vis profiles (λmax ~294 nm) due to extended conjugation.

Synthetic Utility :

- The methyl ester at the 2-position (target compound) is hydrolyzable to carboxylic acids, enabling scaffold diversification. In contrast, ethyl esters (e.g., ) require harsher conditions for hydrolysis.

- Halogenated derivatives (e.g., 3-iodo ) serve as intermediates in cross-coupling reactions, while formyl groups facilitate Schiff base formation .

Biological Activity

Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: Methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate

- Molecular Formula: C₁₂H₁₀FNO₃

- CAS Number: 893730-39-7

This compound is characterized by a unique substitution pattern that enhances its reactivity and biological activity, particularly due to the presence of the fluoro and formyl groups.

Antiviral Properties

Recent studies have indicated that this compound exhibits promising antiviral activity. Research highlights include:

- Inhibition of HIV Integrase:

- Mechanism of Action:

Anticancer Activity

This compound has been investigated for its anticancer properties through various mechanisms:

-

Microtubule Destabilization:

- Studies have shown that related compounds can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, certain analogs demonstrated significant apoptotic effects on breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM, enhancing caspase activity significantly .

- Cell Cycle Arrest:

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

-

Broad-Spectrum Activity:

- This compound has been studied for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentrations (MICs) reported .

-

Mechanisms of Action:

- The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with essential metabolic pathways, although specific targets remain to be fully elucidated .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |

| Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate | Antimicrobial | Varies | Membrane disruption |

| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |

Case Studies

Several case studies highlight the biological activities of this compound:

- Study on HIV Inhibition:

- Anticancer Screening:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate?

- Methodology : This compound can be synthesized via formylation and carboxylation of indole precursors. For example, the formyl group at position 3 is introduced using Vilsmeier-Haack or Reimer-Tiemann reactions, followed by esterification with methyl chloroformate. Purification typically involves column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization .

- Data : reports a 42% yield for a similar indole derivative using CuI-catalyzed click chemistry, highlighting the need for optimization in multi-step syntheses.

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Use a combination of 1H/13C/19F NMR to confirm substituent positions and electronic environments. TLC monitors reaction progress, while HRMS (FAB or ESI) verifies molecular weight. For example, validated a related indole derivative using 19F NMR (δ -115 ppm) and HRMS (m/z 353.1212 [M+H]+) .

Q. What are the critical spectroscopic markers for structural elucidation?

- Key Data :

- 1H NMR : The formyl proton (CHO) appears as a singlet near δ 10.2–10.5 ppm.

- 13C NMR : The carbonyl carbons (ester COO: ~165–170 ppm; formyl CHO: ~190 ppm).

- 19F NMR : The 5-fluoro substituent resonates at δ -115 to -120 ppm .

Advanced Research Questions

Q. How does the 5-fluoro substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology : The electron-withdrawing fluoro group activates the indole ring for NAS at positions 4 and 6. Compare reactivity with non-fluorinated analogs (e.g., methyl 1-methylindole-2-carboxylate) using kinetic studies or DFT calculations. notes that fluoro substituents enhance electrophilicity in similar indole derivatives .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization :

- Catalyst Screening : Replace CuI () with Pd-based catalysts for higher regioselectivity in cross-coupling steps.

- Solvent Systems : Use PEG-400/DMF () to enhance solubility of intermediates.

- Workflow : Employ flow chemistry ( ) for hazardous steps (e.g., diazomethane reactions) to improve safety and reproducibility .

Q. How does the formyl group at position 3 enable the synthesis of bioactive heterocycles?

- Case Study : The formyl group undergoes condensation with aminothiazoles ( ) or thioureas to form Schiff bases, which cyclize into thiazolo[3,2-a]indole derivatives. These derivatives show antimicrobial and kinase inhibitory activity, as seen in bisindolylmaleimide analogs ( ) .

Q. What computational methods predict the compound’s reactivity in drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.